2-Cyclopentyloxyethyl tosylate

Catalog No.
S14097768
CAS No.
M.F
C14H20O4S
M. Wt
284.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopentyloxyethyl tosylate

Product Name

2-Cyclopentyloxyethyl tosylate

IUPAC Name

2-cyclopentyloxyethyl 4-methylbenzenesulfonate

Molecular Formula

C14H20O4S

Molecular Weight

284.37 g/mol

InChI

InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3

InChI Key

SVLZVDIBUQQXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2

2-Cyclopentyloxyethyl tosylate is an organic compound characterized by the presence of a cyclopentyl group attached to an ether functional group and a tosylate moiety. The compound is typically represented by the molecular formula C13_{13}H18_{18}O3_3S. The tosylate group, derived from p-toluenesulfonic acid, serves as an excellent leaving group in nucleophilic substitution reactions, making this compound valuable in organic synthesis.

  • Nucleophilic Substitution Reactions: The tosylate group allows for various nucleophiles (e.g., halides, alkoxides) to attack the electrophilic carbon, resulting in the substitution of the tosylate with other functional groups. For instance, when reacted with sodium iodide, it produces cyclopentyl iodide .
  • Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions leading to the formation of alkenes such as cyclopentene. Common bases used include sodium ethoxide and potassium tert-butoxide .
  • Mechanism of Action: The mechanism primarily involves the departure of the tosylate group, stabilizing the transition state and facilitating nucleophilic attack .

The synthesis of 2-cyclopentyloxyethyl tosylate typically involves:

  • Reaction of Cyclopentanol with Tosyl Chloride: Cyclopentanol is treated with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction occurs at room temperature and forms 2-cyclopentyloxyethyl tosylate along with hydrochloric acid as a byproduct .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to achieve high purity products .

2-Cyclopentyloxyethyl tosylate finds applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds through nucleophilic substitution and elimination reactions.
  • Medicinal Chemistry: Due to its ability to form reactive intermediates, it is useful in the development of pharmaceutical agents .

Interaction studies involving 2-cyclopentyloxyethyl tosylate primarily focus on its reactivity with different nucleophiles and bases. These studies indicate that varying substituents on the cyclopentane ring can significantly influence the rate of reaction and product formation during nucleophilic substitution and elimination processes .

Several compounds share structural similarities with 2-cyclopentyloxyethyl tosylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl tosylateEthyl group instead of cyclopentylCommonly used in organic synthesis
2-Acetoxycyclohexyl tosylateAcetoxy group attached to cyclohexaneExhibits stereospecific reactions
Cyclohexyl tosylateCyclohexane ring instead of cyclopentaneSimilar reactivity but different steric properties

Uniqueness of 2-Cyclopentyloxyethyl Tosylate: The presence of the cyclopentyl group imparts unique steric and electronic properties that can affect its reactivity profile compared to other alkyl or aryl tosylates. This makes it particularly useful in certain synthetic pathways where specific steric hindrance or reactivity is desired.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

284.10823029 g/mol

Monoisotopic Mass

284.10823029 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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